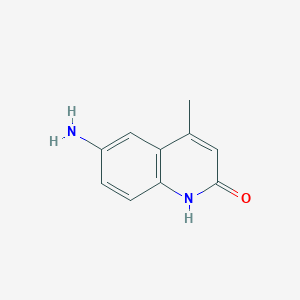

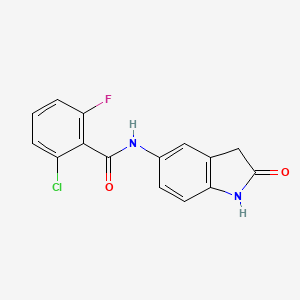

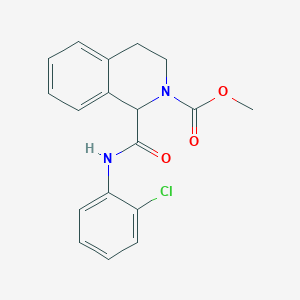

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various biomedical studies. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

Antitumor Activity

Background: Abnormal cell division and evasion of apoptosis (programmed cell death) contribute to tumor formation. Targeting these processes is crucial for developing effective anticancer agents.

Findings: Researchers have synthesized novel derivatives of 2-oxoindoline-based acetohydrazides, including our compound of interest. These derivatives activate procaspase-3, a key enzyme in apoptosis regulation. Notably, several compounds demonstrated significant cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Compound 4o, in particular, exhibited remarkable cytotoxicity, surpassing the positive control PAC-1 .

Potential Succinate Dehydrogenase Inhibitor (SDHI)

Background: Succinate dehydrogenase (SDH) is an enzyme involved in cellular respiration. Inhibiting SDH has potential applications in agriculture and medicine.

Findings: Derivatives of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide were evaluated for antifungal activity against various pathogens, including Valsa mali, Sclerotinia sclerotiorum, FusaHum graminearum Sehw, Physalospora piricola, and Botrytis cinerea. These compounds showed promise as potential SDHIs .

Plant Hormone Analog

Background: Indole-3-acetic acid (IAA) is a natural plant hormone involved in growth and development. Indole derivatives mimic IAA and have diverse applications.

Findings: While not directly related to our compound, indole derivatives share structural similarities. Researchers have explored their pharmacological activities, including plant growth regulation, antimicrobial effects, and potential therapeutic applications .

Further Drug Development

Background: Understanding the molecular mechanisms of apoptosis and cell cycle regulation is essential for drug discovery.

Findings: Compound 4o, with its potent cytotoxicity, serves as a template for designing novel anticancer agents. Researchers continue to explore modifications to enhance efficacy and minimize side effects .

Structural Insights

Background: Studying the crystal structure of compounds provides valuable insights for drug design.

Mechanistic Studies

Background: Understanding how the compound interacts with cellular components informs its mode of action.

Findings: Ongoing research investigates the precise pathways through which this compound induces apoptosis and affects cell cycle progression. Identifying key protein interactions will aid in refining its therapeutic potential .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to be involved in a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines . This suggests that 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide may also have potential anticancer effects.

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJOHOLVJVABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

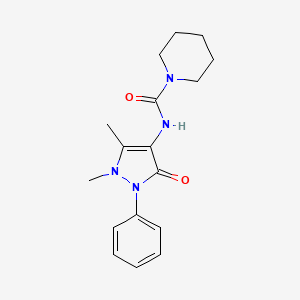

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)

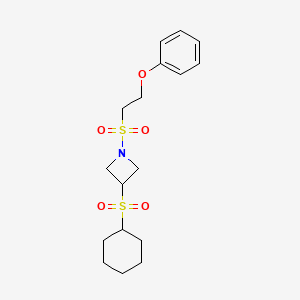

![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)

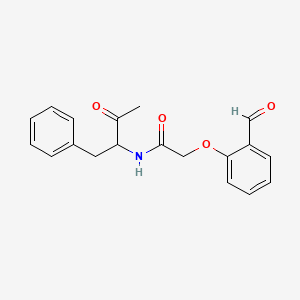

![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)

![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)